4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride
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Overview
Description
4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an aminoethoxy group, a dimethylbenzene ring, and a sulfonamide group, all of which contribute to its reactivity and functionality.
Scientific Research Applications
4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the aminoethoxy group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Aminoethoxyvinyl glycine hydrochloride: Known for its use as an ethylene biosynthesis inhibitor in plant growth regulation
4-(2-Aminoethoxy)benzonitrile hydrochloride: Used in various chemical synthesis applications.
4-(2-Aminoethoxy)benzoic acid hydrochloride: Employed in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its applications across various fields of research and industry highlight its significance .
Properties
IUPAC Name |
4-(2-aminoethoxy)-2,5-dimethylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-7-6-10(16(12,13)14)8(2)5-9(7)15-4-3-11;/h5-6H,3-4,11H2,1-2H3,(H2,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIWKVSJOLQQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)C)OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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